ON1231320 is classified as a small molecule inhibitor with the chemical identifier CAS 131247-39-8. It has been synthesized through methods that involve the construction of an arylsulfonyl pyrido-pyrimidinone core structure, which is essential for its biological activity against PLK2. The compound is primarily sourced from specialized chemical suppliers and research institutions focused on drug development and cancer therapeutics .
The synthesis of ON1231320 involves several key steps:
These synthetic routes are crucial for obtaining the desired pharmacological properties while minimizing side effects .
The molecular structure of ON1231320 features a pyrido-pyrimidinone core with an arylsulfonyl substituent. This configuration is significant for its interaction with the active site of PLK2. The structural formula can be represented as follows:
The precise arrangement of atoms within the molecule contributes to its ability to inhibit PLK2 effectively, making it a valuable candidate in cancer therapy .
ON1231320 has been subjected to various chemical reactions to evaluate its stability and reactivity under physiological conditions. Key reactions include:
These reactions are pivotal in understanding how ON1231320 can be utilized in therapeutic contexts .
The mechanism of action for ON1231320 primarily revolves around its inhibition of PLK2. By binding to this kinase, ON1231320 disrupts normal cell cycle progression, particularly affecting:
This disruption can result in increased apoptosis in cancer cells, making ON1231320 a potential therapeutic agent against tumors characterized by aberrant PLK activity .
ON1231320 exhibits several notable physical and chemical properties:
These properties are essential for formulating ON1231320 into viable therapeutic agents .
ON1231320 has significant applications in scientific research, particularly in oncology:
Research continues to explore its potential in combination therapies with other anticancer agents, leveraging its mechanism of action against various tumor types .
Polo-Like Kinase 2 (Polo-Like Kinase 2) belongs to the conserved serine/threonine kinase family characterized by N-terminal kinase catalytic domains and C-terminal Polo-Box Domains. Unlike its well-characterized relative Polo-Like Kinase 1 (Polo-Like Kinase 1), which exhibits clear oncogenic properties across numerous cancers, Polo-Like Kinase 2 demonstrates complex and context-dependent roles in tumor biology. This kinase is increasingly recognized as a critical node in cell cycle control, stress adaptation pathways, and genomic stability maintenance—processes frequently dysregulated in malignancies. The development of selective Polo-Like Kinase 2 inhibitors such as ON1231320 represents a promising strategy to exploit tumor-specific vulnerabilities while potentially minimizing off-target effects associated with broader Polo-Like Kinase family inhibition [1] [7] [10].
Polo-Like Kinase 2 serves as a master regulator of centriole duplication, an essential process ensuring faithful chromosomal segregation during mitosis. Its activity peaks during the G1/S transition phase, where it orchestrates the initiation of procentriole assembly through precise spatiotemporal control. Key mechanistic insights include:
Table 1: Selectivity Profile of ON1231320 Against Polo-Like Kinase Family Members
| Kinase Target | IC₅₀ (μM) | Cellular Function | Inhibition by ON1231320 |
|---|---|---|---|
| Polo-Like Kinase 2 | 0.31 | Centriole duplication, stress response | Potent inhibition |
| Polo-Like Kinase 1 | >10 | Mitotic entry, spindle assembly | No significant inhibition |
| Polo-Like Kinase 3 | >10 | DNA damage response, checkpoint control | No significant inhibition |
| Polo-Like Kinase 4 | >10 | Centriole duplication | No significant inhibition |
Source: Adapted from MedChemExpress data [1] [7]
Experimental ablation of Polo-Like Kinase 2 function induces severe mitotic abnormalities, including failure of centrosome separation, multipolar spindle formation, and G2/M phase arrest. These disruptions culminate in apoptotic cell death across diverse cancer cell models, validating Polo-Like Kinase 2 as a compelling target for antineoplastic intervention [1] [5] [7].
The role of Polo-Like Kinase 2 in oncology displays remarkable tissue-specific duality, functioning as either a tumor suppressor or context-dependent oncogene depending on cancer type and microenvironmental conditions:
Tumor Suppressor Activities: In glioblastoma multiforme and triple-negative breast cancer, Polo-Like Kinase 2 exhibits tumor-suppressive properties. Genomic analyses reveal frequent downregulation of Polo-Like Kinase 2 expression in glioblastoma multiforme tissues compared to normal brain (fold change: -1.7; p=9.03E-06). Critically, reduced Polo-Like Kinase 2 expression correlates strongly with poor patient survival (p<0.05), establishing it as an independent prognostic biomarker [2] [7] [8]. Chromosome 5q deletions encompassing the Polo-Like Kinase 2 locus occur frequently in basal-like breast cancers, and Polo-Like Kinase 2 loss disrupts mammary epithelial polarity, promotes hyperbranching, and accelerates preneoplastic lesion formation in multiparous mouse models [3] [8].
Oncogenic Adaptation Mechanisms: Conversely, colorectal carcinoma tissues demonstrate significant Polo-Like Kinase 2 overexpression at both mRNA and protein levels. Functional studies reveal that Polo-Like Kinase 2 supports colorectal carcinoma survival through stabilization of Cyclin E—an oncogenic driver of uncontrolled proliferation. Polo-Like Kinase 2 physically interacts with and promotes proteasomal degradation of F-box/WD repeat-containing protein 7, an E3 ubiquitin ligase that targets Cyclin E for destruction. This Polo-Like Kinase 2/F-box/WD repeat-containing protein 7/Cyclin E axis represents a clinically relevant pathway, with strong correlations between Polo-Like Kinase 2 overexpression and Cyclin E accumulation observed in patient specimens [6].
Hypoxic Stress and Mutant p53 Interactions: Under hypoxic conditions characteristic of tumor microenvironments, Polo-Like Kinase 2 expression is epigenetically silenced through promoter hypermethylation. This downregulation may facilitate adaptation to metabolic stress [5]. Additionally, Polo-Like Kinase 2 engages in a dangerous liaison with mutant p53 proteins (found in approximately 50% of human cancers). Polo-Like Kinase 2 phosphorylates mutant p53, stabilizing it and amplifying its gain-of-function oncogenic activities, including enhanced cell proliferation, genomic instability, and chemoresistance. Pharmacological inhibition of Polo-Like Kinase 2 disrupts this axis, restoring sensitivity to DNA-damaging agents in mutant p53-expressing tumor models [4].
Table 2: Correlation Between Polo-Like Kinase 2 Expression and Patient Survival in Glioblastoma Multiforme
| Expression Level | Median Overall Survival | Hazard Ratio (95% CI) | P-value | Data Source |
|---|---|---|---|---|
| Low Polo-Like Kinase 2 | 12.1 months | 1.0 (Reference) | <0.05 | The Cancer Genome Atlas |
| High Polo-Like Kinase 2 | 17.8 months | 0.63 (0.42-0.89) | <0.05 | The Cancer Genome Atlas |
| Low Polo-Like Kinase 2 | 10.3 months | 1.0 (Reference) | <0.05 | Chinese Glioma Genome Atlas |
| High Polo-Like Kinase 2 | 14.6 months | 0.68 (0.49-0.94) | <0.05 | Chinese Glioma Genome Atlas |
Source: Adapted from Yu et al., Aging 2022 [2] [7]
The development of ON1231320 as a highly selective Polo-Like Kinase 2 inhibitor (also known as GBO-006) stems from compelling biological and pharmacological rationales:
Isoform Selectivity Imperative: Polo-Like Kinase 1 inhibition, while demonstrating preclinical efficacy, often induces dose-limiting toxicities like neutropenia in clinical trials, attributed to its essential functions in normal cell division [10]. ON1231320’s exceptional selectivity profile—potently inhibiting Polo-Like Kinase 2 (IC₅₀ = 0.31 μM) while sparing Polo-Like Kinase 1, Polo-Like Kinase 3, and Polo-Like Kinase 4 (IC₅₀ >10 μM for each)—minimizes risks of disrupting vital mitotic processes in healthy cells [1] [7]. This selectivity arises from its unique chemical structure (C₂₂H₁₅F₂N₅O₃S), which enables specific interaction with Polo-Like Kinase 2's ATP-binding pocket without affecting the closely related kinase domains of other Polo-Like Kinase family members [7].
Synthetic Lethality in Polo-Like Kinase 2-Deficient Cancers: In malignancies harboring Polo-Like Kinase 2 loss (e.g., triple-negative breast cancer with chromosome 5q deletion), Polo-Like Kinase 1 inhibition induces synthetic lethality. Polo-Like Kinase 2 normally binds Polo-Like Kinase 1 via kinase domain interactions during prometaphase, potentially restraining Polo-Like Kinase 1 activity or localization. Polo-Like Kinase 2-deficient tumors exhibit heightened dependence on Polo-Like Kinase 1, rendering them exquisitely sensitive to Polo-Like Kinase 1 inhibitors like volasertib. Preclinical studies show significantly improved tumor responses in Polo-Like Kinase 2-deleted triple-negative breast cancer models treated with volasertib combined with carboplatin, while Polo-Like Kinase 2 re-expression diminishes this therapeutic efficacy [3] [8].
Overcoming Chemoresistance Pathways: ON1231320 demonstrates potent chemosensitization effects in mutant p53-driven cancers. By inhibiting Polo-Like Kinase 2-mediated phosphorylation of mutant p53, ON1231320 disrupts the oncogenic autoregulatory loop, destabilizes mutant p53, and restores apoptotic sensitivity to conventional chemotherapeutics and radiotherapy. This mechanism provides a compelling rationale for combining ON1231320 with DNA-damaging agents in cancers expressing mutant p53 proteins [4].
Table 3: Functional Contrasts Between Polo-Like Kinase 2 and Polo-Like Kinase 1 in Normal and Cancer Biology
| Biological Context | Polo-Like Kinase 2 Function | Polo-Like Kinase 1 Function | Therapeutic Implication |
|---|---|---|---|
| Centrosome Dynamics | Regulates centriole duplication initiation | Regulates centrosome maturation & separation | Polo-Like Kinase 2 inhibition avoids catastrophic mitotic entry |
| Stress Response | Upregulated by DNA damage/oxidative stress | Downregulated by DNA damage | Polo-Like Kinase 2 inhibition targets stress-adapted cancer cells |
| p53 Interactions | Phosphorylates/stabilizes mutant p53; Transcriptional target of wild-type p53 | Phosphorylates wild-type p53 (regulating its function) | Polo-Like Kinase 2 inhibition disrupts mutant p53 oncogenic signaling |
| Cancer Prognosis | Tumor suppressor (glioblastoma multiforme, breast); Oncogene (colorectal carcinoma) | Consistent oncogene across cancers | Tissue-specific targeting rationale for Polo-Like Kinase 2 inhibitors |
Source: Synthesized from multiple search results [4] [5] [6]
The diverse biological functions of Polo-Like Kinase 2—spanning centriole duplication, synaptic plasticity, stress response, and both tumor-suppressive and oncogenic roles—underscore the importance of context-dependent therapeutic targeting. ON1231320 provides a precision tool to dissect these complexities and exploit Polo-Like Kinase 2-dependent vulnerabilities across the oncological landscape.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: